molecular formula C16H19ClFN3O2S B12711060 4H-1,3,4-Thiadiazin-5(6H)-one, 2-(1-(2-(4-fluorophenyl)-2-hydroxyethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride CAS No. 151092-58-9

4H-1,3,4-Thiadiazin-5(6H)-one, 2-(1-(2-(4-fluorophenyl)-2-hydroxyethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride

Cat. No.: B12711060
CAS No.: 151092-58-9
M. Wt: 371.9 g/mol
InChI Key: RSSDZCULYQBCHK-UHFFFAOYSA-N
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Description

4H-1,3,4-Thiadiazin-5(6H)-one, 2-(1-(2-(4-fluorophenyl)-2-hydroxyethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride is a complex organic compound that belongs to the class of thiadiazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3,4-Thiadiazin-5(6H)-one derivatives typically involves the cyclization of appropriate precursors under specific conditions. The reaction may involve:

    Starting Materials: Appropriate amines, aldehydes, and sulfur sources.

    Reaction Conditions: Solvents like ethanol or methanol, catalysts such as acids or bases, and controlled temperatures.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch Processes: Where the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.

    Continuous Processes: Utilizing flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic ring or other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. They may include various substituted thiadiazines, sulfoxides, or other derivatives.

Scientific Research Applications

    Chemistry: As intermediates in organic synthesis.

    Biology: For their antimicrobial, antifungal, and antiviral properties.

    Medicine: Potential therapeutic agents for treating diseases such as cancer, diabetes, and neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4H-1,3,4-Thiadiazin-5(6H)-one derivatives involves:

    Molecular Targets: Enzymes, receptors, and other biological macromolecules.

    Pathways: Inhibition of specific enzymes, modulation of receptor activity, or interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

    4H-1,3,4-Thiadiazine Derivatives: Similar structure but different substituents.

    Thiazolidinones: Another class of sulfur-containing heterocycles.

    Pyridine Derivatives: Compounds with similar pyridine rings but different functional groups.

Uniqueness

The unique combination of the thiadiazine ring with the 4-fluorophenyl and hydroxyethyl groups in this compound may confer specific biological activities and chemical properties that distinguish it from other similar compounds.

Properties

CAS No.

151092-58-9

Molecular Formula

C16H19ClFN3O2S

Molecular Weight

371.9 g/mol

IUPAC Name

2-[1-[2-(4-fluorophenyl)-2-hydroxyethyl]-3,6-dihydro-2H-pyridin-4-yl]-4H-1,3,4-thiadiazin-5-one;hydrochloride

InChI

InChI=1S/C16H18FN3O2S.ClH/c17-13-3-1-11(2-4-13)14(21)9-20-7-5-12(6-8-20)16-19-18-15(22)10-23-16;/h1-5,14,21H,6-10H2,(H,18,22);1H

InChI Key

RSSDZCULYQBCHK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1C2=NNC(=O)CS2)CC(C3=CC=C(C=C3)F)O.Cl

Origin of Product

United States

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